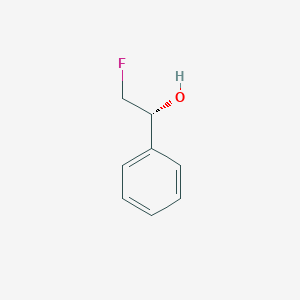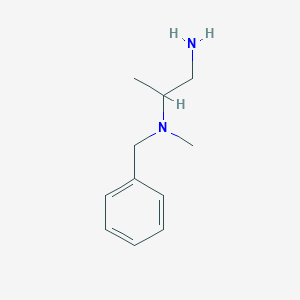
(1-Aminopropan-2-YL)(benzyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Aminopropan-2-YL)(benzyl)methylamine” is a chemical compound with the CAS Number: 900718-11-8 . It has a molecular weight of 178.28 and its IUPAC name is N2-benzyl-N~2~-methyl-1,2-propanediamine . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Aminopropan-2-YL)(benzyl)methylamine” is 1S/C11H18N2/c1-10(8-12)13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Aminopropan-2-YL)(benzyl)methylamine” is a liquid . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics, Pharmacodynamics, and Toxicology
Research into new psychoactive substances (NPS) like 2C-B, 4-fluoroamphetamine, and benzofurans indicates a growing interest in understanding the pharmacokinetics (how drugs move through the body), pharmacodynamics (how drugs affect the body), and toxicology (potential adverse effects) of these compounds. These studies are crucial for developing treatment guidelines based on clinical effects rather than specific drugs, which is especially relevant given the challenges posed by NPS, including analytical difficulties, drug mislabeling, and individual differences in drug metabolism and effects (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Properties
Compounds like p-Cymene, which shares structural similarities with benzyl compounds, have been investigated for their antimicrobial properties. This research is driven by the urgent need for new antimicrobial agents to address the rise in communicable diseases and antimicrobial resistance. Studies highlight the potential of such compounds, derived from natural sources, for use in treating infections and in biomedical applications, suggesting a similar potential for related benzyl compounds (Marchese et al., 2017).
Neurochemistry and Neurotoxicity
The neurochemical effects and neurotoxicity of substances related to "(1-Aminopropan-2-YL)(benzyl)methylamine," such as MDMA (Ecstasy), are of significant interest. These studies provide insights into the acute and long-term effects of these drugs on the serotonin system, which can inform the development of new therapeutic agents or the reevaluation of existing ones for treating neurological disorders (McKenna & Peroutka, 1990).
Chemotherapy and Cancer Treatment
Research on compounds like methionine, which plays a key role in cancer cell growth and proliferation, offers insights into potential cancer treatment strategies. Studies suggest that restricting methionine in the diet could control cancer growth, highlighting the importance of metabolic pathways in cancer therapy. This research area may benefit from the study of related compounds for their potential therapeutic effects (Cavuoto & Fenech, 2012).
Supramolecular Chemistry
Compounds like benzene-1,3,5-tricarboxamide demonstrate the importance of supramolecular chemistry for developing new materials and technologies. This research explores how simple structures, when understood in the context of their supramolecular assembly behavior, can lead to significant applications in nanotechnology, polymer processing, and even biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it could be part of a three-component enantioselective catalytic aminomethylation process .
Pharmacokinetics
Its molecular weight is 17828, which may influence its bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Aminopropan-2-YL)(benzyl)methylamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Eigenschaften
IUPAC Name |
2-N-benzyl-2-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(8-12)13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPPTXRFKXECFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900718-11-8 |
Source


|
| Record name | (1-aminopropan-2-yl)(benzyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772028.png)
![[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2772029.png)
![3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2772030.png)
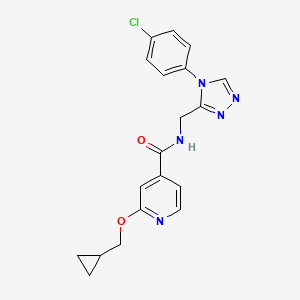
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B2772033.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)

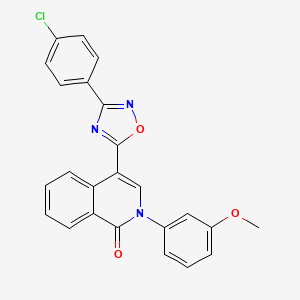
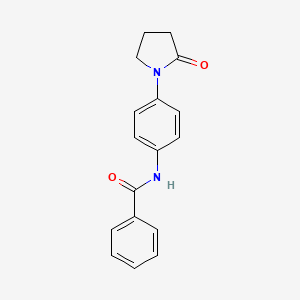
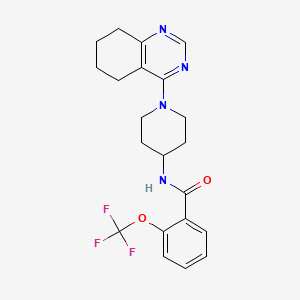
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)

